molecular formula C10H10N4 B11905217 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B11905217
M. Wt: 186.21 g/mol
InChI Key: DKUNZWIOPCFJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the reaction of 5-aminopyrazole with various reagents. One common method includes the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the pyrazolopyridine core . Another method involves the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone derivatives under basic catalysis .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. The use of catalysts such as AC-SO3H has been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of kinase activity, which is crucial for cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, while the carbonitrile group provides a site for further functionalization .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C10H10N4/c1-7(2)14-10-9(6-13-14)3-8(4-11)5-12-10/h3,5-7H,1-2H3

InChI Key

DKUNZWIOPCFJQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=N2)C#N)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.